molecular formula C8H13ClN2 B8144927 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8144927
M. Wt: 172.65 g/mol
InChI Key: HJRILSSBFOEYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazolium ring substituted with ethenyl and prop-2-enyl groups, along with a chloride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with allyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide through halide exchange reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium bromide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide or iodide.

Scientific Research Applications

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential as an ionic liquid in pharmaceutical formulations.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and cellular membranes. The imidazolium ring can interact with negatively charged sites on proteins and membranes, leading to alterations in their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium bromide
  • 1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide
  • 1-allyl-3-ethylimidazolium bromide

Uniqueness

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in catalysis and antimicrobial research.

Properties

IUPAC Name

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-7H,1-2,5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRILSSBFOEYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[NH+]1CN(C=C1)C=C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.